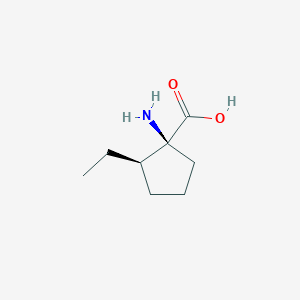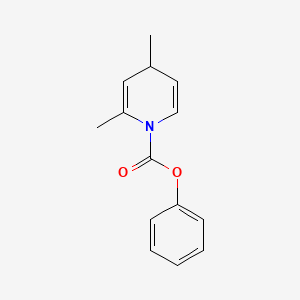![molecular formula C19H19N5O3 B12575980 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one CAS No. 188651-26-5](/img/structure/B12575980.png)
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring linked to a prop-2-en-1-one moiety, with a diazenyl group attached to a nitrophenyl ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the diazenyl group, and the final coupling with the prop-2-en-1-one moiety. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the diazenyl group via diazotization reactions, often using nitrous acid.
Step 3: Coupling of the piperazine derivative with the prop-2-en-1-one moiety under basic conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in redox reactions, affecting cellular processes. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one
These compounds share structural similarities but differ in their functional groups and specific properties
Eigenschaften
CAS-Nummer |
188651-26-5 |
|---|---|
Molekularformel |
C19H19N5O3 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-[4-[4-[(4-nitrophenyl)diazenyl]phenyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H19N5O3/c1-2-19(25)23-13-11-22(12-14-23)17-7-3-15(4-8-17)20-21-16-5-9-18(10-6-16)24(26)27/h2-10H,1,11-14H2 |
InChI-Schlüssel |
IFMRAIJXUSIWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

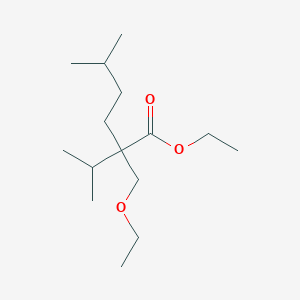
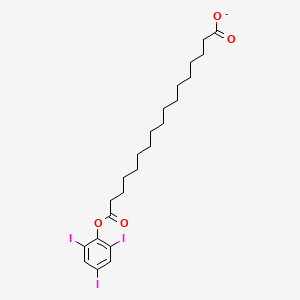
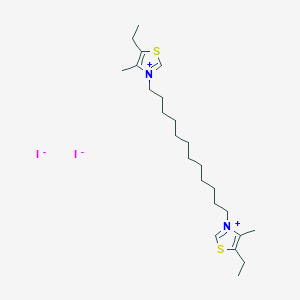
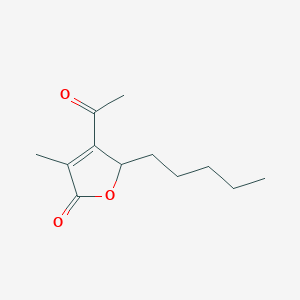
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
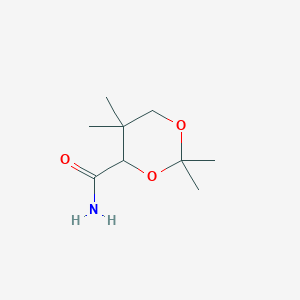
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
